

2,4,6-triphenylaniline sustained release kinetics Higuchi model

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Compound Focus: 2,4,6-Triphenylaniline

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Quantitative Profile of TPA-Loaded Nanoemulsion

The table below summarizes the key characteristics and performance data of the optimized **2,4,6-Triphenylaniline** (TPA) nanoemulsion as reported in the foundational study [1].

Table 1: Formulation Characteristics and In Vitro Performance of TPA-Loaded Nanoemulsion

Attribute	Value / Result	Measurement / Significance
Source of TPA	Endophytic fungi (<i>Alternaria longipes</i>) from mangrove plant <i>Avicennia officinalis</i>	Natural product origin [1]
Formulation Type	Oil-in-water Nanoemulsion	For enhanced stability and permeability [1]
Optimized Excipient Ratio	Olive Oil : Tween 80 (2:1)	Determined via Response Surface Methodology (RSM) [1]
Particle Size	124.8 nm	Hydrodynamic diameter [1]
Surface Charge (ζ potential)	-46.0 mV	Indicates strong physical stability [1]

Attribute	Value / Result	Measurement / Significance
Polydispersity Index (PDI)	0.396	Suggests a moderately narrow size distribution [1]
Encapsulation Efficiency	95.93%	High loading capacity of the formulation [1]
In Vitro Cell Viability	92% (L929 mouse connective tissue cells)	Demonstrates non-toxicity in normal cell lines [1]
Drug Release Kinetics	Sustained release over 48 hours	Fickian diffusion; best fit to Higuchi model [1]
α -Glucosidase Inhibition	78.5%	Potent antidiabetic activity [1]
α -Amylase Inhibition	43.42%	Significant antidiabetic activity [1]

Release Kinetics and the Higuchi Model

The sustained release of TPA from the nanoemulsion was found to follow the **Higuchi model** [1]. The following table places this model in the context of other common models used in pharmaceutical sciences.

Table 2: Key Mathematical Models for Drug Release Kinetics

Model Name	Type	Underlying Principle	Common Application in Drug Delivery
Higuchi Model	Semi-empirical	Describes drug release from a matrix system as a square root of time-dependent process based on Fickian diffusion [2] [3].	Controlled-release systems, matrix tablets, and transdermal films [3].
Zero-Order Model	Empirical	Drug is released at a constant rate over time, independent of its	Ideal for systems designed to provide a steady release of

Model Name	Type	Underlying Principle	Common Application in Drug Delivery
		concentration [3].	drug over an extended period (e.g., osmotic pumps) [3].
First-Order Model	Empirical	The release rate is concentration-dependent ; the system releases a constant fraction of drug per unit time [3].	Reservoir-type systems and some matrix systems [3].
Korsmeyer-Peppas Model	Semi-empirical	A power-law equation used to identify the mechanism of drug release (e.g., Fickian diffusion, polymer relaxation) for polymeric systems [3].	Often applied to the first 60% of drug release data from swellable polymeric matrix tablets [3].

Detailed Experimental Protocol: TPA Nanoemulsion Formulation & Characterization

This protocol details the methodology for the preparation, optimization, and in vitro evaluation of the TPA-loaded nanoemulsion based on the published study [1].

I. Materials

- **Active Pharmaceutical Ingredient (API): 2,4,6-Triphenylaniline (TPA).**
- **Oil Phase:** Olive oil.
- **Surfactant:** Tween 80.
- **Aqueous Phase:** Deionized water or phosphate buffer.
- **Cells:** L929 mouse fibroblast cell line (for cytotoxicity).
- **Reagents:** MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), α -glucosidase and α -amylase enzyme solutions, and their respective substrates.

II. Equipment

- Ultrasonicator or high-pressure homogenizer.

- Dynamic Light Scattering (DLS) instrument for particle size, PDI, and zeta potential.
- HPLC system or UV-Vis Spectrophotometer for drug quantification.
- Dialysis tubing (appropriate molecular weight cut-off).
- Cell culture incubator and microplate reader.

III. Step-by-Step Procedure

Step 1: Preparation of TPA-Loaded Nanoemulsion

- **Oil Phase Preparation:** Weigh TPA and dissolve it in olive oil. Heat gently if necessary to ensure complete dissolution.
- **Aqueous Phase Preparation:** Dissolve Tween 80 in the aqueous phase (e.g., deionized water) with continuous stirring.
- **Coarse Emulsion Formation:** Slowly add the oil phase into the aqueous phase under continuous magnetic stirring (e.g., 1000 rpm for 10-15 minutes).
- **Nanoemulsification:** Subject the coarse emulsion to high-energy emulsification using a probe ultrasonicator (e.g., 100-150 W amplitude for 5-10 minutes, with pulse cycles to prevent overheating) or a high-pressure homogenizer.

Step 2: Optimization using Response Surface Methodology (RSM)

- **Design of Experiments (DoE):** Utilize an RSM design (e.g., Central Composite Design) to optimize critical formulation variables. The independent variables are typically the ratio of **Olive Oil to Tween 80** and the total surfactant concentration.
- **Define Responses:** The dependent variables (responses) to be optimized are **Particle Size, Zeta Potential, and Polydispersity Index (PDI)**.
- **Statistical Analysis:** Prepare multiple batches as per the experimental design. Characterize each batch for the defined responses. Use statistical software to generate a model and identify the optimal formulation composition that minimizes particle size and PDI while maximizing zeta potential.

Step 3: Physicochemical Characterization

- **Particle Size, PDI, and Zeta Potential:** Dilute the optimized nanoemulsion with deionized water (1:100 v/v) and analyze using a DLS instrument at 25°C.
- **Encapsulation Efficiency (EE):**
 - Separate the unencapsulated (free) TPA from the nanoemulsion using a technique like ultracentrifugation (e.g., 20,000 rpm for 1 hour at 4°C) or membrane filtration.
 - Analyze the supernatant/filtrate for free TPA content using a validated HPLC or UV-Vis method.
 - Calculate EE using the formula: $EE (\%) = [(Total\ TPA\ added - Free\ TPA) / Total\ TPA\ added] \times 100$

Step 4: In Vitro Drug Release and Kinetics Modeling

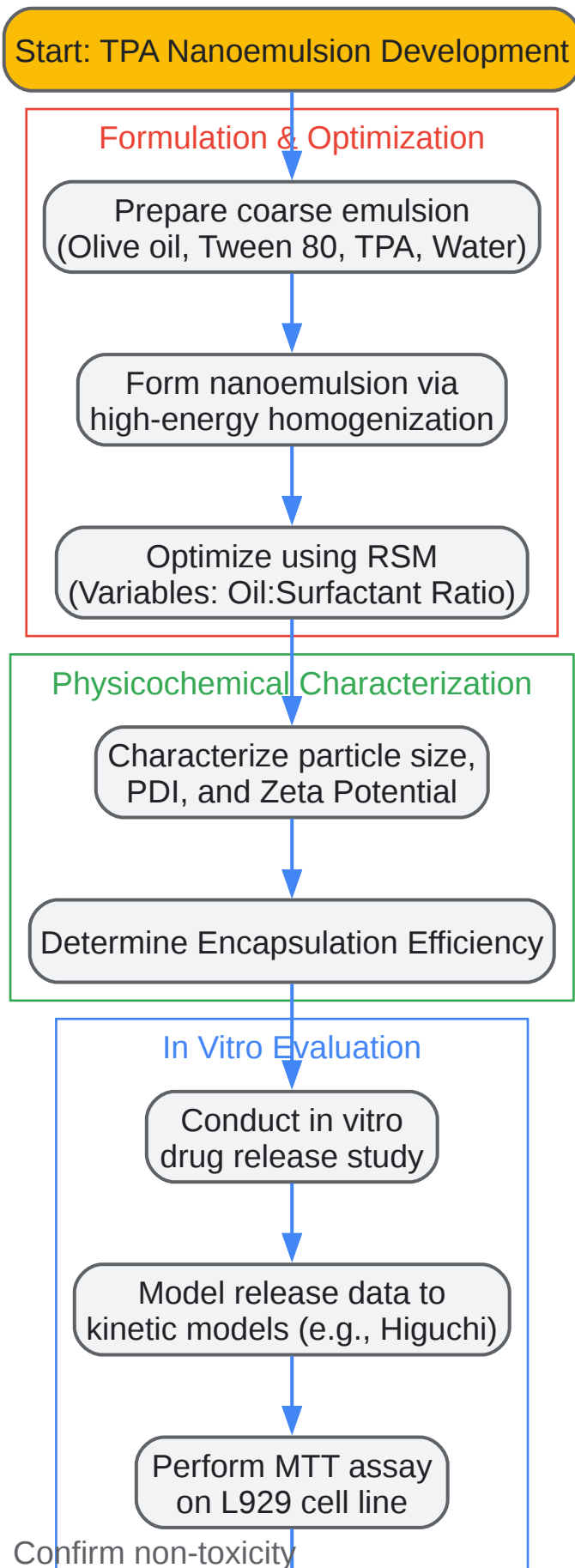
- **Setup:** Place a known volume of the TPA nanoemulsion in a dialysis bag, sealed at both ends.
- **Release Medium:** Immerse the dialysis bag in a vessel containing a suitable release medium (e.g., phosphate buffer saline, pH 7.4) maintained at $37\pm 0.5^\circ\text{C}$ with continuous stirring.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 36, 48 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh pre-warmed medium to maintain sink conditions.
- **Analysis:** Quantify the amount of TPA released in each sample using HPLC/UV-Vis.
- **Kinetic Modeling:** Fit the cumulative drug release data versus time to various mathematical models (Higuchi, Zero-order, First-order, Korsmeyer-Peppas). The model with the highest correlation coefficient (R^2) and the lowest error metrics is considered the best fit.

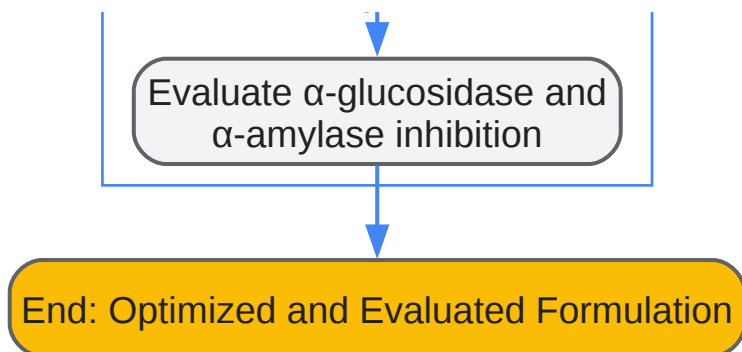
Step 5: In Vitro Biological Activity

- **Cytotoxicity (MTT Assay):**
 - Culture L929 cells in a 96-well plate.
 - Treat the cells with various concentrations of the blank (placebo) nanoemulsion and TPA-loaded nanoemulsion.
 - After incubation, add MTT solution to each well and incubate further.
 - Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm.
 - Calculate cell viability as a percentage relative to untreated control cells.
- **Antidiabetic Activity (Enzyme Inhibition Assay):**
 - Incubate α -glucosidase or α -amylase enzyme with the TPA-loaded nanoemulsion and the respective substrate under physiological conditions (pH 6.8-7.0, 37°C).
 - Measure the rate of product formation spectrophotometrically.
 - Calculate the percentage of enzyme inhibition by comparing the reaction rates with and without the nanoemulsion.

Experimental Workflow for TPA Nanoemulsion Development

The following diagram, generated using Graphviz, illustrates the logical flow of the entire experimental process, from formulation to characterization.





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Diagram Title: TPA Nanoemulsion Development Workflow

Critical Notes for Application

- **Critical Quality Attributes (CQAs):** The particle size, surface charge, and PDI are CQAs that directly influence the stability, drug release profile, and biological performance of the nanoemulsion. They must be tightly controlled.
- **Release Mechanism:** The finding that the release follows the Higuchi model via Fickian diffusion suggests that the TPA is released primarily by a passive concentration-gradient-driven process through the nanoemulsion matrix [1] [2].
- **Model Selection:** While the Higuchi model was the best fit for TPA, it is essential to fit experimental data to multiple models for a robust analysis of the release mechanism [3]. The Korsmeyer-Peppas model can provide further insight into the specific type of diffusion.

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